molecular formula C22H15F3N2O7S B1675553 Linzagolix CAS No. 935283-04-8

Linzagolix

Cat. No.: B1675553
CAS No.: 935283-04-8
M. Wt: 508.4 g/mol
InChI Key: BMAAMIIYNNPHAB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Linzagolix involves multiple steps, including the formation of its core structure and subsequent functionalization. The key synthetic route includes the following steps:

Industrial production methods involve scaling up the synthetic route while ensuring consistency, safety, and cost-effectiveness. This includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques.

Chemical Reactions Analysis

Linzagolix undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Linzagolix has several scientific research applications, including:

Comparison with Similar Compounds

Linzagolix is similar to other gonadotropin-releasing hormone receptor antagonists such as cetrorelix, relugolix, and elagolix. it has unique properties that distinguish it from these compounds:

    Cetrorelix: Primarily used in assisted reproductive technology to prevent premature ovulation. Unlike this compound, it is administered via injection.

    Relugolix: Used for the treatment of advanced prostate cancer and uterine fibroids. It has a similar mechanism of action but different pharmacokinetic properties.

    Elagolix: Used for the management of endometriosis-associated pain.

This compound’s oral administration, selective receptor binding, and favorable pharmacokinetic profile make it a unique and valuable therapeutic agent in the treatment of hormone-related disorders .

Properties

Key on ui mechanism of action

Linzagolix is a selective antagonist of the gonadotropin-releasing hormone (GnRH) receptor. It binds competitively to GnRH receptors in the pituitary gland, thereby inhibiting endogenous signaling and, in turn, the hypothalamic-pituitary-gonadal axis. More specifically, this inhibition of GnRH signaling results in the suppression of both luteinizing hormone and follicle-stimulating hormone signaling, the latter of which is responsible for stimulating the production of estrogen in the ovaries. Linzagolix, therefore, indirectly suppresses estrogen production and signaling, making it useful in the management of estrogen-dependent conditions like uterine fibroids.

CAS No.

935283-04-8

Molecular Formula

C22H15F3N2O7S

Molecular Weight

508.4 g/mol

IUPAC Name

3-[5-[(2,3-difluoro-6-methoxyphenyl)methoxy]-2-fluoro-4-methoxyphenyl]-2,4-dioxo-1H-thieno[3,4-d]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C22H15F3N2O7S/c1-32-14-4-3-10(23)18(25)9(14)7-34-16-6-13(11(24)5-15(16)33-2)27-20(28)17-12(26-22(27)31)8-35-19(17)21(29)30/h3-6,8H,7H2,1-2H3,(H,26,31)(H,29,30)

InChI Key

BMAAMIIYNNPHAB-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)F)F)COC2=C(C=C(C(=C2)N3C(=O)C4=C(SC=C4NC3=O)C(=O)O)F)OC

Canonical SMILES

COC1=C(C(=C(C=C1)F)F)COC2=C(C=C(C(=C2)N3C(=O)C4=C(SC=C4NC3=O)C(=O)O)F)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Slightly soluble

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Linzagolix; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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